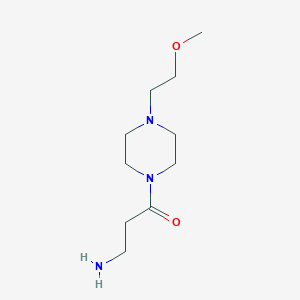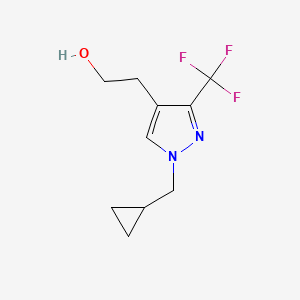
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds with pyrazole and trifluoromethyl groups have been explored for their potential in combating microbial infections. For example, novel pyrazolines and pyrazole derivatives have shown promising antibacterial and antifungal activities, indicating the utility of such structures in developing new antimicrobial agents (Hassan, 2013). Similarly, specific pyrazole-based heterocyclic compounds have been synthesized and evaluated for enzyme inhibitory activities, highlighting their potential as selective inhibitors against hyperactive enzymes in various diseases (Harit et al., 2012).
Catalysis and Organic Synthesis
The trifluoromethyl group, often found in pharmaceuticals and agrochemicals due to its ability to modulate chemical and biological properties, is of significant interest in synthetic chemistry. Studies have explored the generation of anionic triflyldiazomethane species for synthesizing pharmaceutically attractive pyrazole triflones via cycloaddition reactions (Das et al., 2018). Additionally, palladium complexes based on pyrazolyl ligands have been synthesized and utilized in Suzuki cross-coupling reactions, demonstrating the role of these compounds in facilitating efficient organic transformations (Matos et al., 2009).
Material Science and Photophysical Properties
Pyrazole derivatives have been investigated for their photophysical properties, such as mechanoluminescence, which could have applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices. Studies involving Pt(II) phosphors bearing pyrazolate chelates illustrate the impact of these compounds on the efficiency and emission properties of OLEDs (Huang et al., 2013).
Antioxidant and Antimicrobial Activities
The synthesis of novel pyrazole derivatives has also been geared towards evaluating their antioxidant and antimicrobial efficacy, with some compounds exhibiting significant activity against a range of pathogens. This suggests their potential application in developing new therapeutics with both antioxidant and antimicrobial properties (Bonacorso et al., 2015).
properties
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)9-8(3-4-16)6-15(14-9)5-7-1-2-7/h6-7,16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADXHJZTJHXATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




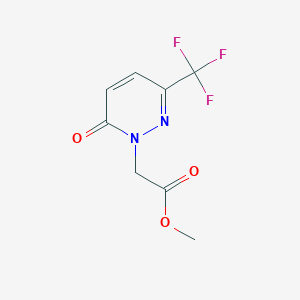
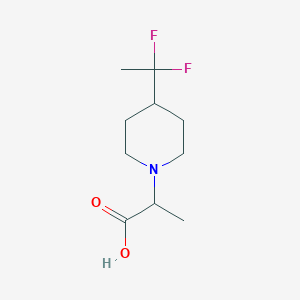

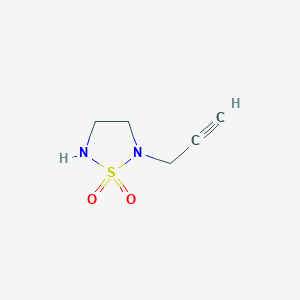
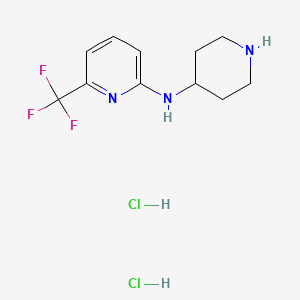

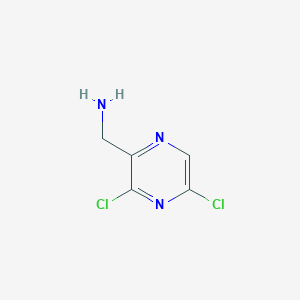
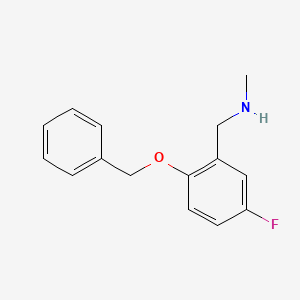
![(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474000.png)
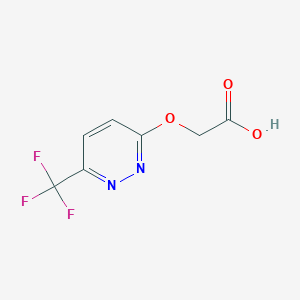
![(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474004.png)

